Cas no 72623-35-9 (3-Bromo-4-methyl-5-nitrobenzyl bromide)

3-Bromo-4-methyl-5-nitrobenzyl bromide 化学的及び物理的性質
名前と識別子
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- 3-Bromo-4-methyl-5-nitrobenzyl bromide
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- インチ: 1S/C8H7Br2NO2/c1-5-7(10)2-6(4-9)3-8(5)11(12)13/h2-3H,4H2,1H3
- InChIKey: PELNTNRVLLVYSB-UHFFFAOYSA-N
- ほほえんだ: BrC1=CC(CBr)=CC(=C1C)[N+](=O)[O-]
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 13
- 回転可能化学結合数: 1
- 複雑さ: 195
- 疎水性パラメータ計算基準値(XlogP): 3.4
- トポロジー分子極性表面積: 45.8
3-Bromo-4-methyl-5-nitrobenzyl bromide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A013017636-500mg |
3-Bromo-4-methyl-5-nitrobenzyl bromide |
72623-35-9 | 97% | 500mg |
$790.55 | 2023-09-01 | |
1PlusChem | 1P027UNO-1g |
1-bromo-5-(bromomethyl)-2-methyl-3-nitrobenzene |
72623-35-9 | 95% | 1g |
$1122.00 | 2024-04-21 | |
Aaron | AR027UW0-100mg |
1-bromo-5-(bromomethyl)-2-methyl-3-nitrobenzene |
72623-35-9 | 95% | 100mg |
$435.00 | 2025-02-15 | |
1PlusChem | 1P027UNO-2.5g |
1-bromo-5-(bromomethyl)-2-methyl-3-nitrobenzene |
72623-35-9 | 95% | 2.5g |
$2139.00 | 2024-04-21 | |
1PlusChem | 1P027UNO-50mg |
1-bromo-5-(bromomethyl)-2-methyl-3-nitrobenzene |
72623-35-9 | 95% | 50mg |
$300.00 | 2024-04-21 | |
Aaron | AR027UW0-500mg |
1-bromo-5-(bromomethyl)-2-methyl-3-nitrobenzene |
72623-35-9 | 95% | 500mg |
$944.00 | 2025-02-15 | |
1PlusChem | 1P027UNO-100mg |
1-bromo-5-(bromomethyl)-2-methyl-3-nitrobenzene |
72623-35-9 | 95% | 100mg |
$418.00 | 2024-04-21 | |
Aaron | AR027UW0-2.5g |
1-bromo-5-(bromomethyl)-2-methyl-3-nitrobenzene |
72623-35-9 | 95% | 2.5g |
$2335.00 | 2025-02-15 | |
Enamine | EN300-7430611-5.0g |
1-bromo-5-(bromomethyl)-2-methyl-3-nitrobenzene |
72623-35-9 | 95% | 5.0g |
$2485.0 | 2024-05-24 | |
Enamine | EN300-7430611-10.0g |
1-bromo-5-(bromomethyl)-2-methyl-3-nitrobenzene |
72623-35-9 | 95% | 10.0g |
$3683.0 | 2024-05-24 |
3-Bromo-4-methyl-5-nitrobenzyl bromide 関連文献
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Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514
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Miqiu Kong,Ronald G. Larson Soft Matter, 2015,11, 1572-1581
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Alberto Arce,Martyn J. Earle,Kenneth R. Seddon,Ana Soto Green Chem., 2008,10, 1294-1300
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4. A butterfly motion of formic acid and cyclobutanone in the 1 : 1 hydrogen bonded molecular cluster†Luca Evangelisti,Lorenzo Spada,Weixing Li,Susana Blanco,Juan Carlos López,Alberto Lesarri,Jens-Uwe Grabow,Walther Caminati Phys. Chem. Chem. Phys., 2017,19, 204-209
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5. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
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Hua Zhao,Xiaoru Shao,Taimin Wang,Shuxian Qiu,Huifei Wang Chem. Commun., 2018,54, 4927-4930
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Bang-Tun Zhao,María-Jesús Blesa,Nicolas Mercier,Franck Le Derf,Marc Sallé New J. Chem., 2005,29, 1164-1167
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Bing Li,Chao Zhang,Fang Peng,Wenzhi Wang,Bryan D. Vogt,K. T. Tan J. Mater. Chem. C, 2021,9, 1164-1173
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Malay Dolai,Avijit Ghosh,Anamika Dhara,Ananya Das Mahapatra,Subhabrata Mabhai,Atanu Jana,Satyajit Dey,Ajay Misra Anal. Methods, 2021,13, 4266-4279
3-Bromo-4-methyl-5-nitrobenzyl bromideに関する追加情報
3-Bromo-4-methyl-5-nitrobenzyl bromide (CAS No. 72623-35-9): A Comprehensive Guide
3-Bromo-4-methyl-5-nitrobenzyl bromide (CAS No. 72623-35-9) is a specialized organic compound with significant applications in chemical synthesis and pharmaceutical research. This compound, characterized by its brominated and nitrated aromatic structure, is widely used as an intermediate in the production of more complex molecules. Its unique chemical properties make it a valuable tool for researchers and industries alike.
The molecular structure of 3-Bromo-4-methyl-5-nitrobenzyl bromide includes a benzene ring substituted with a bromine atom, a methyl group, and a nitro group, along with a benzyl bromide moiety. This combination of functional groups contributes to its reactivity and versatility in various chemical reactions. Researchers often utilize this compound in cross-coupling reactions, nucleophilic substitutions, and as a building block for pharmaceutical intermediates.
In recent years, the demand for 3-Bromo-4-methyl-5-nitrobenzyl bromide has increased due to its role in the synthesis of biologically active compounds. With the growing interest in drug discovery and medicinal chemistry, this compound has become a key player in the development of new therapeutic agents. Its ability to introduce both bromine and nitro functionalities into molecular frameworks makes it particularly useful in creating diverse chemical libraries for screening purposes.
From an industrial perspective, 3-Bromo-4-methyl-5-nitrobenzyl bromide is employed in the production of agrochemicals, dyes, and specialty chemicals. Its reactivity allows for the efficient synthesis of complex molecules used in various applications. The compound's stability under standard conditions also makes it a reliable choice for large-scale manufacturing processes.
The synthesis of 3-Bromo-4-methyl-5-nitrobenzyl bromide typically involves the bromination of 4-methyl-5-nitrobenzyl bromide, followed by purification steps to ensure high purity. Researchers have developed optimized protocols to maximize yield and minimize byproducts, making the production process more efficient and cost-effective. Quality control measures are crucial, as the purity of this compound directly impacts its performance in subsequent reactions.
In the context of green chemistry initiatives, there has been growing interest in developing more sustainable methods for producing compounds like 3-Bromo-4-methyl-5-nitrobenzyl bromide. Researchers are exploring catalytic processes and alternative solvents to reduce environmental impact while maintaining high yields and selectivity. These advancements align with the global push toward more sustainable chemical manufacturing practices.
For laboratory use, proper handling and storage of 3-Bromo-4-methyl-5-nitrobenzyl bromide are essential to maintain its stability and prevent degradation. The compound should be stored in a cool, dry place, protected from light and moisture. Standard laboratory safety protocols should always be followed when working with this chemical, including the use of appropriate personal protective equipment.
The analytical characterization of 3-Bromo-4-methyl-5-nitrobenzyl bromide typically involves techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and high-performance liquid chromatography (HPLC). These methods allow researchers to verify the compound's identity, purity, and structural integrity, ensuring it meets the required specifications for its intended applications.
In the pharmaceutical industry, 3-Bromo-4-methyl-5-nitrobenzyl bromide has shown potential as a precursor for various drug candidates. Its structural features make it particularly valuable in the development of compounds with potential anti-inflammatory, antimicrobial, or anticancer properties. The ability to modify its structure through further chemical transformations provides medicinal chemists with numerous possibilities for drug design.
The market for 3-Bromo-4-methyl-5-nitrobenzyl bromide continues to evolve, with increasing demand from both academic and industrial sectors. Suppliers are expanding their production capacities to meet this growing need, while also focusing on improving product quality and consistency. The compound's versatility ensures its continued relevance in various fields of chemical research and development.
Recent advancements in computational chemistry have enabled researchers to better understand the reactivity and properties of 3-Bromo-4-methyl-5-nitrobenzyl bromide at the molecular level. These insights are helping to optimize its use in synthetic pathways and predict its behavior in various chemical environments. Such computational approaches are becoming increasingly important in modern chemical research and development.
For researchers interested in working with 3-Bromo-4-methyl-5-nitrobenzyl bromide, numerous resources are available, including detailed synthetic protocols, safety data sheets, and application notes. These materials provide valuable guidance for both novice and experienced chemists working with this compound. Many chemical suppliers also offer technical support to assist with specific research needs involving this material.
As chemical research continues to advance, the applications of 3-Bromo-4-methyl-5-nitrobenzyl bromide are likely to expand further. Its unique combination of functional groups and reactivity makes it a versatile tool in the chemist's toolbox. Whether used in academic research, pharmaceutical development, or industrial applications, this compound remains an important building block in modern chemistry.
The future of 3-Bromo-4-methyl-5-nitrobenzyl bromide research may focus on developing more efficient synthetic routes, exploring new applications, and improving its environmental profile. As sustainability becomes increasingly important in chemical manufacturing, innovations in the production and use of this compound will likely emerge. These developments will ensure its continued relevance in the ever-evolving field of chemical sciences.
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